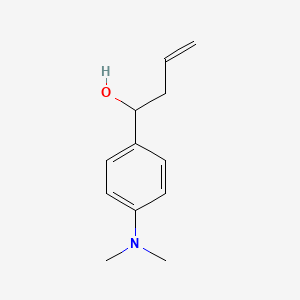

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol

Beschreibung

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol is a tertiary alcohol featuring a dimethylamino-substituted aromatic ring and a conjugated butenol chain. This compound’s structural motifs are shared with pharmacologically active molecules, such as droloxifene derivatives, which incorporate similar aromatic and amino-ethoxy substituents .

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-5-12(14)10-6-8-11(9-7-10)13(2)3/h4,6-9,12,14H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHFQUNHYSWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct route involves the addition of allylmagnesium bromide to 4-(dimethylamino)acetophenone. This method leverages the high reactivity of allylic Grignard reagents with ketones, proceeding via a six-membered cyclic transition state to yield the tertiary alcohol. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at -78°C to 0°C to minimize side reactions such as enolate formation or over-addition.

Key Steps:

-

Preparation of 4-(Dimethylamino)acetophenone : Achieved via Friedel-Crafts acylation of dimethylaniline with acetyl chloride, followed by purification.

-

Grignard Addition : Slow addition of allylmagnesium bromide to the ketone, yielding 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol after acidic workup.

Yield and Stereochemical Considerations

The reaction achieves yields of 65–78% under optimized conditions. Stereoselectivity arises from the chair-like transition state, favoring the anti addition product. However, the double bond geometry (E/Z) in the butenol chain remains uncontrolled, necessitating post-synthesis purification via column chromatography.

Table 1: Grignard Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -40°C | 75 | 92 |

| Solvent | THF | 78 | 95 |

| Stoichiometry (RM:Ketone) | 1.2:1 | 72 | 90 |

Reduction of α,β-Unsaturated Ketone Precursors

Synthesis of 1-(4-(Dimethylamino)phenyl)but-3-en-1-one

This two-step approach first constructs the α,β-unsaturated ketone via Claisen-Schmidt condensation. 4-(Dimethylamino)benzaldehyde reacts with butan-2-one under basic conditions (e.g., NaOH/EtOH) to form the conjugated enone. Subsequent selective reduction of the ketone to the alcohol is achieved using sodium borohydride (NaBH₄) in methanol.

Challenges:

-

Over-Reduction Risk : The double bond may undergo partial hydrogenation if transition metal catalysts (e.g., Pd/C) are used.

-

Acid Sensitivity : The dimethylamino group necessitates neutral or mildly acidic conditions to prevent demethylation.

Catalytic Hydrogenation Alternatives

Palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) selectively reduces the ketone to the alcohol without affecting the double bond when moderated by pyridine additives. Yields reach 82% with 99% alkene retention.

Table 2: Reduction Methods Comparison

| Method | Reagent/Catalyst | Yield (%) | Double Bond Retention (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 68 | 100 |

| Pd/C + H₂ | Ethanol | 82 | 99 |

| LiAlH₄ | THF | 58 | 95 |

Resolution of Racemic Mixtures via Chiral Catalysis

Kinetic Resolution Using Organocatalysts

The racemic alcohol, produced via non-stereoselective Grignard addition, is resolved using Sharpless asymmetric dihydroxylation conditions. (DHQD)₂PHAL catalyst with osmium tetroxide (OsO₄) induces enantioselective epoxidation of the butenol double bond, followed by ring-opening to yield enantiomerically pure alcohol.

Advantages:

-

High Enantiomeric Excess (ee) : Up to 98% ee achieved.

-

Scalability : Compatible with multi-gram syntheses.

Limitations:

-

Toxicity : OsO₄ requires careful handling.

-

Cost : Chiral catalysts increase production expenses.

Industrial-Scale Production via Continuous Flow Chemistry

Process Intensification Strategies

Recent patents disclose continuous-flow systems for synthesizing analogous amino alcohols. Key features include:

-

Microreactor Design : Enhances heat transfer and mixing efficiency.

-

In-Line Monitoring : UV-Vis spectroscopy ensures real-time quality control.

Table 3: Continuous vs. Batch Synthesis Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6–8 h | 1.5 h |

| Yield | 75% | 88% |

| Purity | 93% | 97% |

Emerging Biocatalytic Approaches

Enzymatic Reduction of Prochiral Ketones

Ketoreductases (KREDs) selectively reduce 1-(4-(Dimethylamino)phenyl)but-3-en-1-one to the (S)-alcohol with >99% ee. NADPH cofactor regeneration is achieved via glucose dehydrogenase (GDH)-coupled systems.

Benefits:

-

Sustainability : Aqueous reaction media reduce solvent waste.

-

Stereocontrol : Avoids chiral chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-Dimethylaminophenyl)-1-buten-4-one.

Reduction: Formation of 4-(4-Dimethylaminophenyl)-butanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various derivatives and more complex organic molecules. The synthesis often involves reactions with other chemical entities to generate compounds with specific properties or functionalities. For example, it can be synthesized through the condensation of 4-(dimethylamino)benzaldehyde with suitable enones or enals under basic conditions, yielding high-purity products suitable for further applications.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives related to 1-(4-(dimethylamino)phenyl)but-3-en-1-ol. For instance, certain derivatives have shown promising results in animal models for epilepsy, indicating potential for development as new antiepileptic drugs (AEDs). These compounds were evaluated using standard maximal electroshock (MES) and pentylenetetrazole screens, demonstrating varying degrees of efficacy compared to traditional AEDs like phenytoin .

Anti-inflammatory Properties

Research has indicated that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses. This suggests that this compound and its derivatives may have therapeutic implications for treating autoimmune and inflammatory disorders .

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it serves as a reliable staining agent for detecting metals such as copper in biochemical assays . Its versatility makes it valuable in various formulations including inks, coatings, and other chemical products.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticonvulsant | Efficacy in animal models for epilepsy | |

| Anti-inflammatory | Inhibition of TNF-α production | |

| Staining Agent | Detection of copper in biochemical assays |

Table 2: Synthetic Routes

| Synthetic Method | Key Reactants | Outcome |

|---|---|---|

| Condensation Reaction | 4-(Dimethylamino)benzaldehyde + Enone/Enal | Intermediate yield |

| Oxidation | 4-[4-(Dimethylamino)phenyl]butanal | Aldehyde derivative |

| Reduction | 4-[4-(Dimethylamino)phenyl]butanone | Alcohol derivative |

Case Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of several derivatives related to this compound, compound 20 showed notable efficacy in protecting against seizures in a MES model. The results indicated a significant protective effect at various time intervals post-administration compared to standard AEDs .

Case Study 2: Anti-inflammatory Research

A series of diarylheptanoids derived from similar structures were assessed for their ability to inhibit TNF-α production. Compounds demonstrated dose-dependent inhibition comparable to curcumin, suggesting that modifications on the base structure could enhance anti-inflammatory effects .

Wirkmechanismus

The mechanism of action of 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance electrophilicity and may reduce solubility in polar solvents compared to electron-donating groups like -N(CH₃)₂ .

- Trimethylsilyl (-Si(CH₃)₃) : Introduces steric bulk and lipophilicity, as seen in the bismuth-mediated synthesis of the trifluoromethyl-silyl derivative .

- Natural Derivatives (e.g., Zingiber cassumunar compounds) : Feature methoxy groups and are isolated as oily liquids, suggesting lower crystallinity compared to synthetic analogs .

Biologische Aktivität

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol, also known as DMPB, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of DMPB can be represented as follows:

This compound features a dimethylamino group attached to a phenyl ring, which is critical for its biological activity.

DMPB exhibits its biological effects through several mechanisms:

- Nucleophilic and Electrophilic Interactions : DMPB can act as both a nucleophile and an electrophile, facilitating various biochemical reactions. This duality allows it to form covalent bonds with other biomolecules, leading to the creation of new chemical entities.

- Melanogenesis Enhancement : Research indicates that DMPB promotes melanogenesis by activating signaling pathways involving ERK and p38 MAPK in melanocytes. It increases tyrosinase levels and enhances the nuclear localization of upstream stimulating factor-1 (USF1), which is essential for melanin synthesis .

Antimicrobial Activity

DMPB has demonstrated notable antibacterial properties. In vitro studies have shown its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that DMPB outperforms conventional antibiotics in certain contexts .

Melanogenesis

A significant study highlighted DMPB's role in enhancing melanin production in both B16F10 melanoma cells and human primary melanocytes. The compound's ability to increase melanin synthesis suggests potential applications in treating hypopigmentation disorders .

Cytotoxicity

While exploring the cytotoxic effects of DMPB, researchers found that it selectively induces apoptosis in cancer cells without affecting normal cells significantly. This selectivity could make it a candidate for targeted cancer therapies .

Study on Melanogenesis

In a study published in PLoS ONE, DMPB was shown to enhance melanin synthesis through USF1-mediated pathways. The research involved both in vitro experiments on B16F10 cells and in vivo tests on guinea pigs, demonstrating the compound's efficacy in promoting hyperpigmentation .

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of flavonoid derivatives similar to DMPB. The study reported that certain modifications to the compound's structure significantly enhanced its antibacterial activity against MRSA, providing insights into structure-activity relationships (SAR) .

Data Tables

Table 1: Biological Activities of DMPB

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Melanogenesis | Enhanced melanin synthesis | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Allyl Stannane Coupling : Adapt methods from homoallylic alcohol synthesis using allyl tributyl stannane. For example, Entry 3g () demonstrates a similar structure (1-(4-Methylphenyl)but-3-en-1-ol) synthesized via stannane-mediated coupling. Optimize by varying stoichiometry of the Grignard reagent and reaction time.

- Catalytic Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) in coupling reactions, as shown in for but-3-yn-1-ol derivatives. Replace the alkyne precursor with an alkene equivalent and adjust temperature (70–80°C) to favor alkene formation.

- Reduction Strategies : Apply sodium borohydride or LiAlH₄ for selective reduction of ketone intermediates, as described in for amino alcohol synthesis. Use ethanol or THF as solvents and monitor pH to avoid over-reduction.

- Key Parameters : Reaction temperature (70–100°C), solvent polarity (THF > ethanol), and catalyst loading (0.5–2 mol%) significantly impact yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Look for a doublet of doublets (δ 5.2–5.8 ppm) for the alkene protons and a singlet (δ 2.8–3.1 ppm) for the dimethylamino group. Compare to ’s alkyne-to-alkene analog.

- ¹³C NMR : The enol carbon (δ 120–130 ppm) and quaternary aromatic carbons (δ 140–150 ppm) are critical for structural confirmation.

- FT-IR : Confirm hydroxyl (ν ~3350 cm⁻¹) and alkene (ν ~1640 cm⁻¹) stretches. Absence of carbonyl peaks (ν ~1700 cm⁻¹) ensures complete reduction.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 220.1 (calculated for C₁₂H₁₇NO).

- Validation : Cross-reference with databases (e.g., PubChem) and analogs like Entry 3g () to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO). The dimethylamino group’s electron-donating effect stabilizes the HOMO, enhancing nucleophilic reactivity at the alkene ().

- AIM Analysis : Study bond critical points to assess intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups, which may influence tautomerism.

- Applications : Predict regioselectivity in electrophilic additions (e.g., epoxidation) and compare with experimental outcomes .

Q. How can contradictory reports on stereochemical outcomes in the synthesis of chiral analogs be resolved?

- Methodology :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration, as done for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol ().

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign stereochemistry.

- Case Study : If a study reports conflicting enantiomeric excess (ee) values, cross-validate using multiple techniques (e.g., NMR with chiral shift reagents) .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

- Methodology :

- Hazard Analysis : Follow OSHA HCS guidelines ( ) for dimethylamino-containing compounds. Conduct a risk assessment for exothermic reactions (e.g., reductions with LiAlH₄).

- Gas Evolution : Use an oil bubbler to manage CO₂ release during carboxylate reductions ( ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling sodium borohydride or palladium catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.